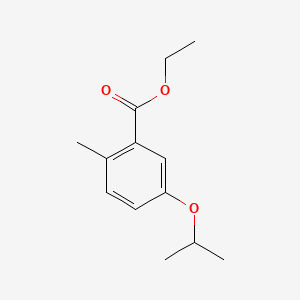

Ethyl 5-isopropoxy-2-methylbenzoate

Description

Properties

Molecular Formula |

C13H18O3 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

ethyl 2-methyl-5-propan-2-yloxybenzoate |

InChI |

InChI=1S/C13H18O3/c1-5-15-13(14)12-8-11(16-9(2)3)7-6-10(12)4/h6-9H,5H2,1-4H3 |

InChI Key |

MUIAZGYVXGFOOE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)OC(C)C)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

The synthesis often starts from hydroxy-substituted methyl or ethyl benzoates, such as 5-hydroxy-2-methylbenzoic acid or its ester derivatives. The hydroxy group at the 5-position is the site for isopropyl ether formation.

Etherification to Introduce Isopropoxy Group

The isopropoxy substituent is introduced by alkylation of the phenolic hydroxy group with isopropyl halides (e.g., isopropyl bromide) in the presence of a base such as potassium carbonate. This reaction is generally performed in polar aprotic solvents like acetonitrile or N,N-dimethylformamide under heating conditions (around 80 °C) overnight to ensure complete conversion.

| Reagents | Solvent(s) | Temperature | Time | Notes |

|---|---|---|---|---|

| Isopropyl bromide | Acetonitrile / DMF | 80 °C | Overnight | Base: Potassium carbonate |

| Potassium carbonate | Stirring under inert atmosphere |

This step yields the 5-isopropoxy-2-methylbenzoate intermediate, typically as an oil or solid depending on purity.

Esterification to Form Ethyl Ester

If starting from the acid, esterification with ethanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions is performed. Alternatively, if starting from methyl esters, transesterification with ethanol under acidic or basic catalysis can be employed.

Typical esterification reaction:

$$

\text{5-isopropoxy-2-methylbenzoic acid} + \text{ethanol} \xrightarrow[\text{acid catalyst}]{\text{reflux}} \text{Ethyl 5-isopropoxy-2-methylbenzoate} + \text{water}

$$

Water removal (e.g., via Dean-Stark apparatus) drives the equilibrium toward ester formation.

Representative Synthetic Procedure (Adapted from Related Compounds)

| Step | Description | Conditions / Reagents | Yield / Notes |

|---|---|---|---|

| 1 | Starting from 5-hydroxy-2-methylbenzoic acid or ester | Commercially available or synthesized | Purity > 98% |

| 2 | Etherification: Reaction with isopropyl bromide and potassium carbonate in acetonitrile/DMF | 80 °C, overnight stirring | Yields typically 80-90% |

| 3 | Esterification: Acid-catalyzed reaction with ethanol under reflux with water removal | Reflux 4-6 hours, sulfuric acid catalyst | Yields 85-95% |

| 4 | Purification by extraction, drying, and distillation or recrystallization | Standard organic workup | Product purity > 97% (HPLC confirmed) |

Analytical and Purification Techniques

- Purity Assessment: High-performance liquid chromatography (HPLC) is used to confirm purity, with typical purity levels above 97%.

- Characterization: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm structure.

- Isolation: The final product is isolated as a yellow oil or crystalline solid depending on conditions.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Range/Value | Impact on Product Quality |

|---|---|---|

| Reaction Temperature | 60–80 °C | Higher temperature improves rate but may cause side reactions |

| Reaction Time | 8–24 hours | Longer time ensures completion |

| Solvent | Acetonitrile / DMF / Ethanol | Solvent choice affects solubility and yield |

| Base | Potassium carbonate | Efficient for etherification |

| Catalyst for Esterification | Sulfuric acid or p-toluenesulfonic acid | Drives ester formation |

| Purification Method | Extraction, drying, recrystallization | Ensures high purity |

| Yield | 80–95% (overall) | Dependent on step optimization |

Research Findings and Industrial Considerations

- The etherification step is critical for regioselectivity and yield; potassium carbonate provides mild basic conditions that favor selective alkylation of phenolic hydroxyl groups without affecting ester moieties.

- Esterification under acidic reflux with ethanol is a well-established method, with water removal shifting equilibrium toward the ester product.

- The methyl substituent at the 2-position stabilizes the aromatic ring and influences reactivity; its presence from the start is preferred to avoid additional methylation steps.

- Purification steps are essential to remove unreacted starting materials and side products, ensuring the compound's suitability for further synthetic applications or industrial use.

- The described methods are scalable and compatible with industrial synthesis, offering cost-effective routes with readily available reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-isopropoxy-2-methylbenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are employed.

Major Products Formed

Oxidation: 5-isopropoxy-2-methylbenzoic acid or 5-isopropoxy-2-methylbenzaldehyde.

Reduction: 5-isopropoxy-2-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Ethyl 5-isopropoxy-2-methylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-isopropoxy-2-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The compound may act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways and biochemical processes .

Comparison with Similar Compounds

Research Findings and Data Limitations

- Physical Properties: Data gaps exist for melting points, solubility, and spectroscopic profiles (IR, NMR) of this compound. These can be partially inferred from analogs like Ethyl 2-methoxybenzoate, which has documented solubility in ethanol and refractive indices .

Biological Activity

Ethyl 5-isopropoxy-2-methylbenzoate is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies, including its synthesis, mechanisms of action, and therapeutic potentials.

This compound is an ester derived from benzoic acid. Its molecular formula is , and it features an isopropoxy group at the 5-position of the aromatic ring. The compound's structure can be represented as follows:

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. In vitro assays demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentrations (MICs) for these bacteria were observed to be in the range of 50-100 µg/mL, indicating moderate antibacterial properties.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

Antiplasmodial Activity

Research has also highlighted the potential antiplasmodial activity of this compound. In a study focusing on derivatives of benzoates, this compound exhibited IC50 values in the low micromolar range against Plasmodium falciparum, a malaria-causing parasite. The selectivity index was favorable, indicating a potential for further development as an antimalarial agent.

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | 4.5 | >10 |

Cytotoxicity

Cytotoxicity assays conducted on human cancer cell lines (e.g., MCF7 breast cancer cells) revealed that this compound had a CC50 value greater than 100 µM, suggesting it has a relatively low cytotoxic effect compared to its antimicrobial and antiplasmodial activities.

The mechanism by which this compound exerts its biological effects may involve interference with cellular processes such as protein synthesis or enzyme activity. For instance, its structural similarity to other benzoate derivatives known to inhibit key metabolic pathways in bacteria and parasites suggests that it may act similarly.

Case Studies

- Antimicrobial Efficacy : A recent study published in Frontiers in Microbiology evaluated various benzoate derivatives, including this compound, demonstrating its effectiveness against multi-drug resistant strains.

- Antimalarial Research : Another research article focused on the synthesis and biological evaluation of new benzoate derivatives highlighted the promising antiplasmodial activity of this compound, suggesting further investigation into its mechanism and potential as a lead compound for malaria treatment.

Q & A

Q. How can researchers optimize the synthesis of Ethyl 5-isopropoxy-2-methylbenzoate to improve yield and purity?

- Methodological Answer : The synthesis can be optimized using a two-step esterification process. First, introduce the isopropoxy group via nucleophilic substitution of a hydroxyl group on 5-hydroxy-2-methylbenzoic acid using isopropyl bromide in the presence of a base (e.g., K₂CO₃). Second, perform esterification with ethanol under acidic conditions (e.g., H₂SO₄ catalyst) at reflux . Monitor reaction progress via thin-layer chromatography (TLC) and purify the product using column chromatography (silica gel, hexane/ethyl acetate gradient). Purity can be confirmed by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Identify the ethyl ester group (δ ~4.3 ppm, quartet; δ ~1.3 ppm, triplet), isopropoxy methyl groups (δ ~1.2–1.4 ppm, doublet), and aromatic protons (δ ~6.5–7.5 ppm).

- ¹³C NMR : Confirm the ester carbonyl (δ ~165–170 ppm) and quaternary carbons in the aromatic ring.

- FT-IR : Detect ester C=O stretching (~1720 cm⁻¹) and ether C-O-C (~1100 cm⁻¹).

- X-ray crystallography (if crystals are obtainable): Resolve the molecular structure using SHELXL for refinement .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis irradiation). Monitor degradation via HPLC with a C18 column (mobile phase: acetonitrile/water) and compare peak area reductions over time. Identify degradation products using LC-MS and propose degradation pathways (e.g., hydrolysis of the ester or ether linkages) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reactivity data for this compound in nucleophilic aromatic substitution reactions?

- Methodological Answer : Discrepancies in reactivity may arise from steric hindrance due to the isopropoxy group. Use computational modeling (DFT calculations) to map electron density and steric effects on the aromatic ring. Experimentally, compare reaction rates under controlled conditions (e.g., varying solvents, temperatures) and analyze substituent effects via Hammett plots. Cross-validate results with kinetic studies (e.g., monitoring by UV-vis spectroscopy) .

Q. How can researchers design experiments to study the role of this compound as a synthetic intermediate in heterocyclic chemistry?

- Methodological Answer : Explore its use as a precursor for benzoxazole derivatives. React the ester with hydrazine to form a carbohydrazide intermediate (4a-e protocol in ), then cyclize with POCl₃ or polyphosphoric acid. Optimize cyclization conditions (time, temperature) and characterize products via X-ray crystallography to confirm ring formation . Compare electronic effects of the isopropoxy group on reaction efficiency.

Q. What advanced analytical methods can elucidate the crystal packing and intermolecular interactions of this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction : Use SHELXD for structure solution and SHELXL for refinement. Analyze Hirshfeld surfaces to quantify intermolecular interactions (e.g., C-H···O contacts from the ester group) .

- DSC/TGA : Study thermal behavior (melting point, decomposition) and correlate with crystallographic data.

- Solid-state NMR : Probe molecular dynamics and hydrogen bonding in the crystalline lattice .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the solubility of this compound in polar vs. nonpolar solvents?

- Methodological Answer : Systematically test solubility in solvents of varying polarity (e.g., hexane, ethyl acetate, methanol, DMSO) using gravimetric analysis. Cross-reference with Hansen solubility parameters to predict compatibility. If contradictions persist, consider the impact of crystallinity vs. amorphous forms (analyzed via PXRD) or impurities (detected by GC-MS). Replicate experiments under inert atmospheres to rule out hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.